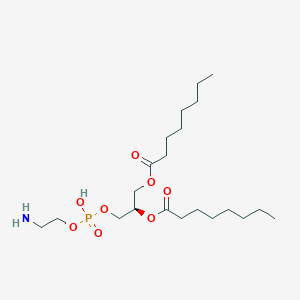
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine
説明
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone, usually seen in the membrane leaflet and is abundantly present in the mitochondria . It is used in the preparation of liposomes for conjugating with pH sensors for live cell imaging .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .
Molecular Structure Analysis
The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is C21H42NO8P . The molecular weight is 467.5 g/mol . The InChIKey is UNACBKDVIYEXSL-LJQANCHMSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine include a molecular weight of 467.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 23 .
科学的研究の応用
Lipid Chaperone and Membrane Component
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone that is abundantly present in mitochondrial membranes . Its unique chemical properties allow it to form stable bilayers and vesicles. Researchers often use it in the preparation of liposomes for drug delivery. These liposomes can encapsulate drugs and target specific cellular compartments, making DLPC a valuable tool in drug delivery research.
Live Cell Imaging with pH Sensors
DLPC is employed in live cell imaging studies. Researchers conjugate it with pH-sensitive dyes or sensors to visualize intracellular pH changes. By incorporating DLPC into liposomes, scientists can track pH variations in real time within living cells. This application is particularly useful for studying cellular processes, such as endocytosis, exocytosis, and organelle function .
Insulin Sensitivity and Lipolysis
Recent research suggests that DLPC plays a role in insulin sensitivity and lipolysis. In muscle cells treated with DLPC, insulin sensitivity increases, and lipolysis (the breakdown of fats) is induced in adipocytes. These findings have implications for obesity-related conditions and type 2 diabetes. DLPC may offer a potential therapeutic avenue for addressing impaired fat metabolism .
Cell Signaling Molecule Exploration
DLPC is explored as a cell signaling molecule. Its presence in cellular membranes influences signal transduction pathways. Researchers investigate its impact on cellular responses, including proliferation, differentiation, and apoptosis. Understanding DLPC’s role in signaling networks contributes to our knowledge of cellular communication .
Structural and Functional Studies of Cell Membranes
Scientists use DLPC to study cell membrane structure and function. By incorporating DLPC into model membranes, they can mimic lipid bilayers and investigate membrane properties. This research aids in understanding membrane dynamics, protein-lipid interactions, and lipid-protein co-localization .
Enhancing Drug Solubility and Bioavailability
DLPC acts as a stabilizer and emulsifier, enhancing the solubility of poorly water-soluble drugs. When formulated into lipid-based drug delivery systems, DLPC improves drug bioavailability. Its ability to form stable vesicles allows for efficient drug encapsulation and targeted delivery to specific tissues .
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACBKDVIYEXSL-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



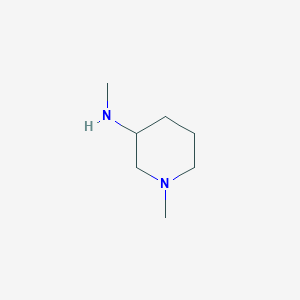
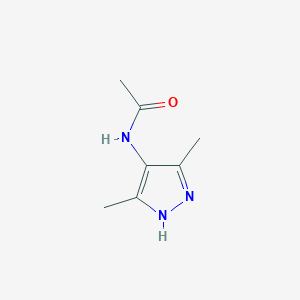

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)
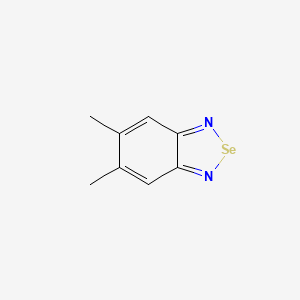
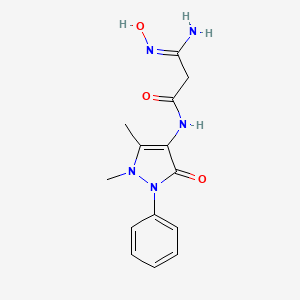

![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)


